L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate

Descripción general

Descripción

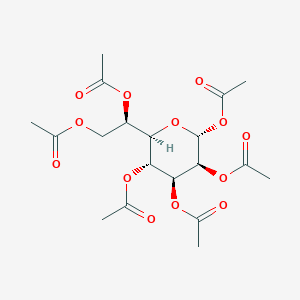

L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate is a derivative of L-glycero-alpha-D-manno-heptopyranose, an aldoheptose in pyranose cyclic form. This compound is characterized by its six acetyl groups, which modify the hydroxyl groups present in the parent heptopyranose structure . It is commonly used in various chemical and biochemical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate typically involves the acetylation of L-glycero-alpha-D-manno-heptopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent heptopyranose structure, such as carboxylic acids, alcohols, and substituted heptopyranoses .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Formulation:

L-glycero-alpha-D-manno-heptopyranose 1,2,3,4,6,7-hexaacetate is primarily utilized as an intermediate in the synthesis of glycosylated drugs. These drugs often exhibit enhanced bioavailability and efficacy due to improved pharmacokinetic properties. The compound's structure allows for the modification of drug molecules to facilitate better interaction with biological targets.

Case Study: Glycosylated Antibiotics

Research has shown that glycosylated antibiotics derived from heptose derivatives can improve antimicrobial activity and reduce toxicity. This application highlights the potential of L-glycero-alpha-D-manno-heptopyranose in creating more effective therapeutics for treating infections.

Biotechnology

Glycoprotein Formulation:

In biotechnology, this compound is essential for formulating glycoproteins and other biomolecules. It aids in mimicking natural biological processes by providing structural components that enhance stability and functionality.

Case Study: Therapeutic Glycoproteins

Studies have demonstrated that glycoproteins synthesized using heptose derivatives can significantly improve therapeutic outcomes in treatments for various diseases, including cancer and autoimmune disorders. The incorporation of L-glycero-alpha-D-manno-heptopyranose enhances the immunogenicity of these proteins.

Food Industry

Food Additive Applications:

this compound is used as a food additive due to its ability to improve texture and stability in food products. It can enhance moisture retention and extend shelf life.

Case Study: Texture Improvement in Dairy Products

Research indicates that incorporating heptose derivatives in dairy formulations can lead to improved mouthfeel and texture stability during storage. This application is particularly beneficial for yogurt and cheese products.

Cosmetics

Enhancement of Cosmetic Formulations:

The compound's properties make it suitable for use in cosmetics where it enhances moisture retention and skin feel. Its ability to form stable emulsions contributes to better product performance.

Case Study: Moisturizing Creams

Clinical studies have shown that moisturizing creams containing L-glycero-alpha-D-manno-heptopyranose exhibit superior hydration effects compared to those without it. This application underscores its potential in skincare products aimed at improving skin health.

Research and Development

Carbohydrate Interaction Studies:

In academic and industrial research settings, L-glycero-alpha-D-manno-heptopyranose is utilized to study carbohydrate interactions and their biological effects. This research provides insights into carbohydrate-mediated processes that are crucial for understanding various biological systems.

Case Study: Carbohydrate-Protein Interactions

Investigations into carbohydrate-protein interactions have revealed significant implications for cell signaling and immune responses. Studies utilizing this heptose derivative have contributed to a deeper understanding of glycan functions in cellular communication.

Summary Table of Applications

| Application Area | Key Uses | Notable Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate for glycosylated drugs | Glycosylated antibiotics improving efficacy |

| Biotechnology | Glycoprotein formulation | Therapeutic glycoproteins enhancing treatment outcomes |

| Food Industry | Food additive for texture and stability | Improved mouthfeel in dairy products |

| Cosmetics | Moisturizing agent | Enhanced hydration effects in skincare |

| Research & Development | Carbohydrate interaction studies | Insights into carbohydrate-protein interactions |

Mecanismo De Acción

The mechanism of action of L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism and pathways related to glycosylation processes .

Comparación Con Compuestos Similares

Similar Compounds

L-glycero-alpha-D-manno-heptopyranose: The parent compound without acetyl groups.

D-glycero-alpha-D-manno-heptopyranose: A stereoisomer with different spatial arrangement of atoms.

L-glycero-beta-D-manno-heptopyranose: Another stereoisomer with a different anomeric configuration.

Uniqueness

L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate is unique due to its fully acetylated structure, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This makes it particularly useful in synthetic chemistry and biochemical research .

Actividad Biológica

L-Glycero-alpha-D-manno-heptopyranose 1,2,3,4,6,7-hexaacetate (commonly referred to as L-Glycero-Heptose Hexaacetate) is a derivative of L-glycero-alpha-D-manno-heptopyranose. This compound has garnered interest in various fields of biological and medicinal chemistry due to its structural properties and potential biological activities.

- Chemical Formula : C19H26O13

- Molecular Weight : 462.40 g/mol

- CAS Number : 104486-80-8

- Melting Point : 133°C

- Purity : ≥98.0% (GC)

The compound is characterized by a heptopyranose structure with multiple acetyl groups which influence its solubility and reactivity in biological systems .

Antimicrobial Properties

Research indicates that L-glycero-alpha-D-manno-heptopyranose derivatives exhibit significant antimicrobial activity. A study involving the synthesis of oligosaccharides containing this heptose demonstrated its role in enhancing the immune response against bacterial pathogens, particularly in the context of Haemophilus influenzae lipopolysaccharides . The structural similarity to other known immunogenic polysaccharides suggests potential applications in vaccine development.

Immunomodulatory Effects

L-Glycero-alpha-D-manno-heptopyranose has been implicated in modulating immune responses. Its derivatives can act as immunoadjuvants, enhancing the efficacy of vaccines by promoting a stronger immune response. This property is particularly relevant in the development of new therapeutic strategies for infectious diseases .

Toxicity and Safety Profile

The safety profile of L-glycero-alpha-D-manno-heptopyranose is generally favorable. Data from DrugBank indicates low toxicity levels with a high probability of human intestinal absorption (0.8086) and non-carcinogenic properties (0.9486) . Additionally, it is classified as readily biodegradable, which further supports its potential use in pharmaceutical applications without significant environmental concerns .

Case Studies

- Vaccine Adjuvant Development : In a study focusing on vaccine formulations against bacterial infections, L-glycero-alpha-D-manno-heptopyranose was incorporated into liposomal carriers. Results showed enhanced antibody responses in animal models, indicating its potential as an effective adjuvant .

- Antibacterial Activity Against Haemophilus influenzae : A series of experiments demonstrated that oligosaccharides derived from L-glycero-alpha-D-manno-heptopyranose exhibited inhibitory effects on the growth of Haemophilus influenzae. This was attributed to the structural features that mimic natural polysaccharides involved in bacterial pathogenesis .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | Potential for use in developing new antibiotics |

| Vaccine Efficacy | Enhanced immune response when used as an adjuvant | Possible application in vaccine formulations |

| Toxicity Assessment | Low toxicity and non-carcinogenic | Safe for use in pharmaceutical applications |

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3/t14-,15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAVUYSOOSMDY-VWQYPGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.